molecular formula C24H23N5 B14144006 4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile CAS No. 732261-77-7

4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile

Cat. No.: B14144006
CAS No.: 732261-77-7
M. Wt: 381.5 g/mol
InChI Key: WWUOITNKDRXXRQ-UHFFFAOYSA-N
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Description

4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a diazenyl group, a benzonitrile group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with aniline to form an intermediate Schiff base.

    Diazotization: The intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling reaction: The diazonium salt is then coupled with 4-cyanobenzene to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a fluorescent probe.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[4-(diethylamino)phenyl]methylidene}amino)benzonitrile: A closely related compound with similar functional groups.

    4-(diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    Aniline: Another precursor used in the synthesis process.

Uniqueness

4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

732261-77-7

Molecular Formula

C24H23N5

Molecular Weight

381.5 g/mol

IUPAC Name

4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C24H23N5/c1-3-29(4-2)24-15-7-20(8-16-24)18-26-21-11-13-23(14-12-21)28-27-22-9-5-19(17-25)6-10-22/h5-16,18H,3-4H2,1-2H3

InChI Key

WWUOITNKDRXXRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N

Origin of Product

United States

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